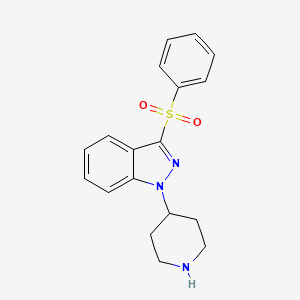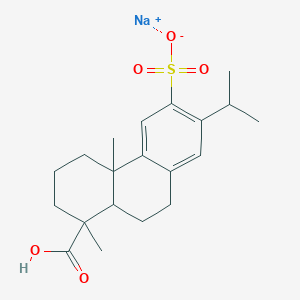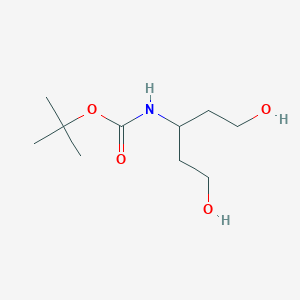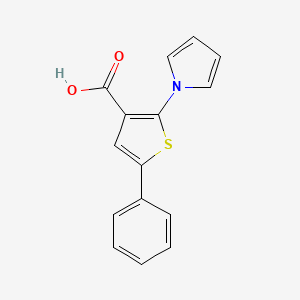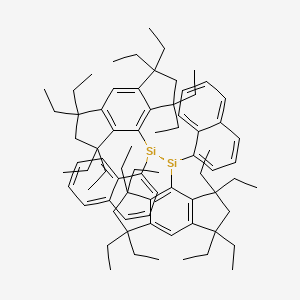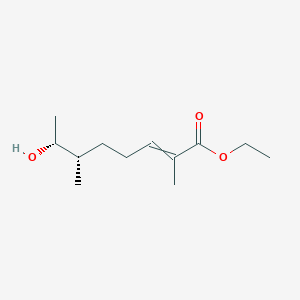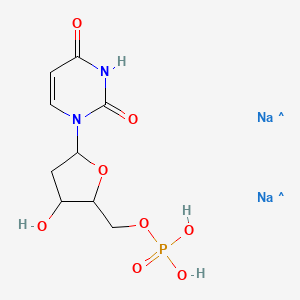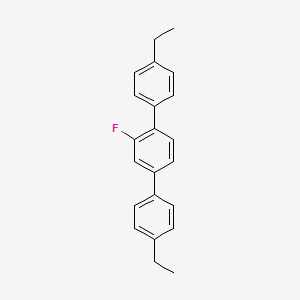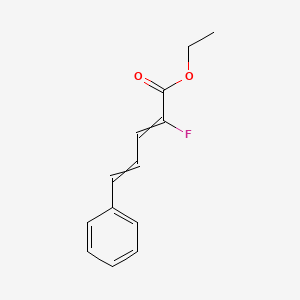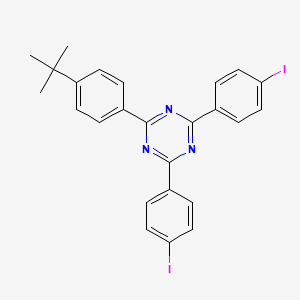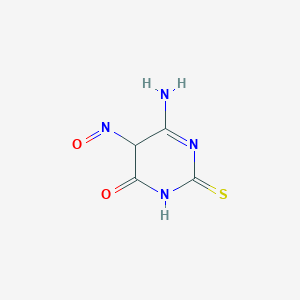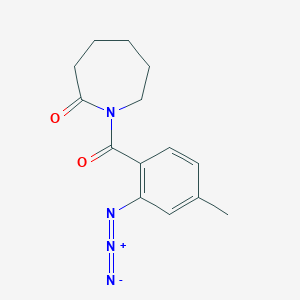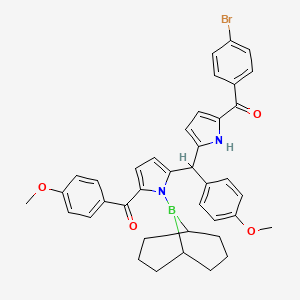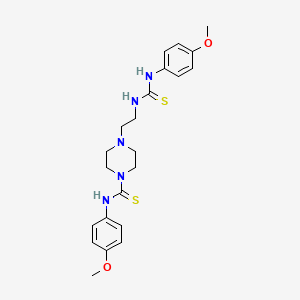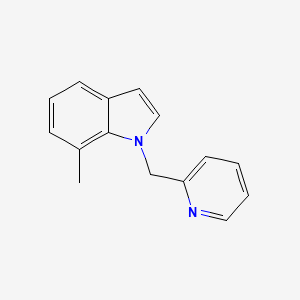
7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the 7-position and a pyridin-2-ylmethyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methylindole and 2-(chloromethyl)pyridine.
Purification: The crude product is purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (e.g., Br2) in acetic acid or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-1H-indole: Lacks the pyridin-2-ylmethyl group, making it less versatile in terms of chemical reactivity and biological activity.
1-(Pyridin-2-ylmethyl)-1H-indole: Lacks the methyl group at the 7-position, which can affect its binding affinity and selectivity for certain targets.
Uniqueness
7-Methyl-1-(pyridin-2-ylmethyl)-1H-indole is unique due to the presence of both the 7-methyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. These substitutions enhance its potential as a versatile scaffold in drug discovery and organic synthesis .
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
7-methyl-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-12-5-4-6-13-8-10-17(15(12)13)11-14-7-2-3-9-16-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
HLUHTNYMGYXPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CN2CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


